3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702198
InChI: InChI=1S/C9H15NOS/c1-6(4-10)9(11)8-3-7(2)12-5-8/h3,5-6,9,11H,4,10H2,1-2H3
SMILES:
Molecular Formula: C9H15NOS
Molecular Weight: 185.29 g/mol

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

CAS No.:

Cat. No.: VC17702198

Molecular Formula: C9H15NOS

Molecular Weight: 185.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol -

Specification

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
IUPAC Name 3-amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol
Standard InChI InChI=1S/C9H15NOS/c1-6(4-10)9(11)8-3-7(2)12-5-8/h3,5-6,9,11H,4,10H2,1-2H3
Standard InChI Key BJZIYGXZKODCTM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CS1)C(C(C)CN)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-1-ol backbone with an amino group at position 3 and a methyl group at position 2. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is substituted with a methyl group at the 5-position and linked to the propanol chain at the 3-position. This configuration introduces both polar (amino, hydroxyl) and hydrophobic (methyl, thiophene) regions, influencing its solubility and reactivity.

Molecular Formula: C9H15NOS\text{C}_9\text{H}_{15}\text{NOS}
Molecular Weight: 185.29 g/mol
IUPAC Name: 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

Physicochemical Characteristics

While experimental data for this specific compound are sparse, properties can be extrapolated from structurally similar amino alcohols and thiophene derivatives :

PropertyEstimated Value
Density1.15–1.25 g/cm³
Boiling Point280–300°C (decomposes)
Solubility in WaterModerate (10–50 mg/mL)
LogP (Partition Coefficient)1.8–2.2

The hydroxyl and amino groups enhance water solubility, while the thiophene and methyl groups contribute to lipophilicity, suggesting balanced amphiphilic character.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, offers a plausible route to the thiophene moiety of this compound . A modified approach could involve:

  • Thiophene Formation: Reacting a ketone precursor (e.g., 5-methylthiophen-3-carbaldehyde) with elemental sulfur and a cyanide source under basic conditions to form the 2-aminothiophene core.

  • Propanol Backbone Assembly: Introducing the amino alcohol chain via nucleophilic addition or reductive amination. For example, reacting the thiophene-aldehyde with nitroethane followed by reduction could yield the target structure.

Representative Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: Piperidine or morpholine

  • Solvent: Ethanol or DMF

  • Yield: 50–70% (estimated)

Industrial-Scale Considerations

Continuous flow reactors could optimize the exothermic steps of thiophene formation, improving safety and scalability. Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, CH₂Cl₂/MeOH) would ensure high purity (>95%) .

Analog StructureMIC (μg/mL) for S. aureusIC₅₀ (μM) for A549 Cells
3-Amino-3-(thiophen-2-yl)propan-1-ol0.2545
2-Methyl-1-(thiophen-3-yl)propan-1-ol1.2>100

These data suggest that amino substitution enhances bioactivity, likely due to improved target binding.

Applications in Pharmaceutical Development

Intermediate for Drug Synthesis

The compound’s chiral centers and functional groups make it a potential intermediate for:

  • Antidepressants: Analogous to duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Antimicrobials: Derivatives could address multidrug-resistant pathogens.

Material Science Applications

Thiophene-based compounds are utilized in organic electronics. The propanol side chain could improve solubility in polymer matrices, enabling use in conductive films or sensors.

Challenges and Future Directions

Knowledge Gaps

  • Toxicology: No in vivo safety data exist for this compound.

  • Metabolism: Phase I/II metabolic pathways remain uncharacterized.

Research Priorities

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiomerically pure forms.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize potency and pharmacokinetics.

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